Ledipasvir

Descripción general

Descripción

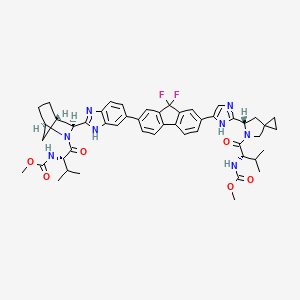

Ledipasvir es un agente antiviral de acción directa utilizado principalmente para el tratamiento de infecciones crónicas por el virus de la hepatitis C (VHC). Fue desarrollado por Gilead Sciences y se utiliza comúnmente en combinación con sofosbuvir bajo la marca Harvoni. This compound se dirige a la proteína no estructural 5A (NS5A) del virus de la hepatitis C, que es esencial para la replicación y ensamblaje viral .

Aplicaciones Científicas De Investigación

Ledipasvir tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound sirve como un compuesto modelo para estudiar agentes antivirales y su síntesis.

Biología: Se utiliza para estudiar los mecanismos de replicación del virus de la hepatitis C y el papel de NS5A en el ensamblaje viral.

Medicina: This compound, en combinación con sofosbuvir, se utiliza para tratar infecciones crónicas por hepatitis C, logrando altas tasas de curación y efectos secundarios mínimos

Industria: La producción y formulación de this compound contribuyen a los esfuerzos de la industria farmacéutica para desarrollar terapias antivirales efectivas

Mecanismo De Acción

Ledipasvir inhibe la proteína no estructural 5A (NS5A) del virus de la hepatitis C, que es crucial para la replicación del ARN viral y el ensamblaje de los viriones del VHC. Al prevenir la hiperfosforilación de NS5A, this compound interrumpe la producción de proteínas virales, inhibiendo así la replicación y el ensamblaje viral .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ledipasvir interacts with the NS5A protein, a phosphoprotein that plays an essential role in the replication of the hepatitis C virus . By binding to this protein, this compound disrupts the replication process of the virus .

Cellular Effects

This compound has a profound effect on cells infected with the hepatitis C virus. It inhibits the replication of the virus, thereby reducing the viral load within the cells . This can lead to a decrease in the severity of the disease and potentially to a complete cure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NS5A protein. This compound binds to this protein, preventing it from assisting in the replication of the viral RNA . This stops the virus from multiplying and spreading to other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both rapid and long-lasting . The drug quickly reduces the viral load in cells, and this effect can be sustained over a long period, leading to a sustained virological response .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, clinical studies have shown that this compound, in combination with other antiviral drugs, is effective in treating hepatitis C in humans .

Metabolic Pathways

It is known that the drug works by interfering with the life cycle of the hepatitis C virus, specifically by inhibiting the NS5A protein .

Transport and Distribution

Given its effectiveness in reducing viral load, it can be inferred that the drug is able to reach the sites of viral replication within the cells .

Subcellular Localization

Given that it targets the NS5A protein, which is involved in the replication of the hepatitis C virus, it is likely that the drug localizes to the sites within the cell where this process takes place .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ledipasvir implica múltiples pasos, incluida la preparación de intermediarios clave. Un método implica la preparación de un intermedio de alta pureza, ácido (1R, 3S, 4S)-N-tertbutoxicarbonil-2-azabiciclo[2.2.1]heptano-3-carboxílico, mediante hidrólisis enzimática . Otro método implica procesos de ciclopropanación y fluoración en etapas tardías, que proporcionan una ruta novedosa y eficiente para la preparación de this compound con un rendimiento total del 20% en ocho pasos lineales .

Métodos de Producción Industrial

La producción industrial de this compound se centra en optimizar el rendimiento, la pureza y la rentabilidad. El proceso generalmente implica el uso de intermediarios de alta pureza y condiciones de reacción ecológicas. Los métodos están diseñados para ser escalables para la producción a gran escala, asegurando una alta selectividad y reducción de los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ledipasvir experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes para this compound.

Sustitución: Las reacciones de sustitución, particularmente las que involucran átomos de halógeno, son más relevantes en la síntesis de this compound

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen acetonitrilo, ácido acético y éter isopropílico. Las condiciones de reacción a menudo involucran temperaturas elevadas y entornos controlados para asegurar un alto rendimiento y pureza .

Principales Productos Formados

El principal producto formado a partir de las reacciones que involucran this compound es el ingrediente farmacéutico activo final utilizado en el tratamiento de la hepatitis C. Otros intermediarios y subproductos generalmente se eliminan mediante procesos de purificación .

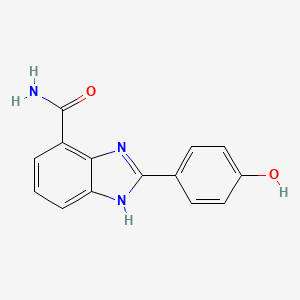

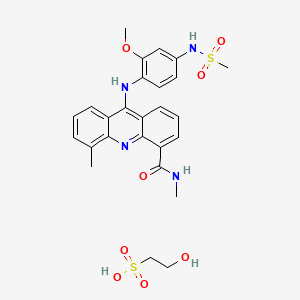

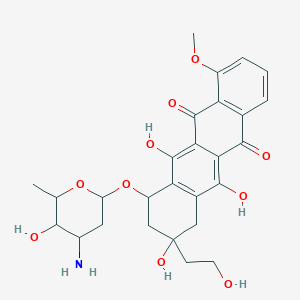

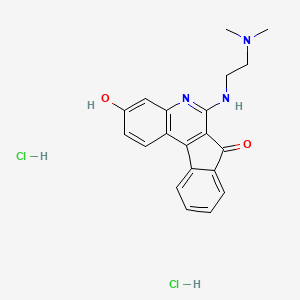

Comparación Con Compuestos Similares

Compuestos Similares

Sofosbuvir: Otro antiviral de acción directa utilizado en combinación con Ledipasvir. Inhibe la polimerasa NS5B del VHC.

Daclatasvir: Un inhibidor de NS5A similar a this compound pero con diferentes propiedades farmacocinéticas.

Ombitasvir: Otro inhibidor de NS5A utilizado en combinación con otros agentes antivirales para el tratamiento del VHC

Singularidad de this compound

This compound es único debido a su alta potencia contra múltiples genotipos del VHC y su capacidad para lograr tasas de respuesta virológica sostenida (RVS) de más del 95% cuando se utiliza en combinación con sofosbuvir. Su larga vida media y sus efectos secundarios mínimos lo convierten en una opción preferida para el tratamiento del VHC .

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWBAAJJOHBQU-KMWAZVGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H54F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154829 | |

| Record name | Ledipasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein required for viral RNA replication and assembly of HCV virions. Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral production. | |

| Record name | Ledipasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1256388-51-8 | |

| Record name | Ledipasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256388-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256388518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledipasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ledipasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl[(2S)-1-{(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEDIPASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/013TE6E4WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)